molecular formula C15H19NO4 B3021178 (2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid CAS No. 1391468-33-9

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B3021178
CAS No.: 1391468-33-9
M. Wt: 277.31 g/mol
InChI Key: BJFJEJRRWSCHLL-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, an ethoxyphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a substitution reaction, where an ethoxyphenyl halide reacts with the piperidine derivative.

    Carboxylation: The carboxylic acid functional group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Flow microreactor systems have been explored for their efficiency and versatility in producing such compounds .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-2-(2-methoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
  • (2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxamide

Uniqueness

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid is unique due to its specific structural features, such as the ethoxyphenyl group and the piperidine ring. These features confer distinct chemical properties and reactivity patterns, making it valuable for various research applications.

Properties

IUPAC Name

(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-3-20-12-7-5-4-6-10(12)14-11(15(18)19)8-9-13(17)16(14)2/h4-7,11,14H,3,8-9H2,1-2H3,(H,18,19)/t11-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFJEJRRWSCHLL-SMDDNHRTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(CCC(=O)N2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1[C@@H]2[C@H](CCC(=O)N2C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 2
(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 3
(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 5
(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid
Reactant of Route 6
(2S,3S)-2-(2-ethoxyphenyl)-1-methyl-6-oxopiperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.